1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
1-Ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 954266-84-3) is a pyrazolo[3,4-b]pyridine derivative with a molecular formula of C₁₃H₁₁N₃O₃ and a molecular weight of 257.25 g/mol . The compound features an ethyl group at the 1-position and a furan-2-yl moiety at the 6-position of the pyrazolo[3,4-b]pyridine core. It is reported to have a purity of 95% and is currently out of stock in major chemical inventories .
Properties
IUPAC Name |
1-ethyl-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-16-12-9(7-14-16)8(13(17)18)6-10(15-12)11-4-3-5-19-11/h3-7H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMNBUQRGQERJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954266-84-3 | |
| Record name | 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalysts to enhance reaction rates and selectivity. The choice of solvents, reagents, and reaction conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features suggest several biological activities:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazolo[3,4-b]pyridine exhibit cytotoxic effects against various cancer cell lines. The furan moiety may enhance the interaction with biological targets, potentially leading to the development of new anticancer drugs.
- Anti-inflammatory Properties : Research has suggested that similar compounds can modulate inflammatory pathways, making this compound a candidate for further investigation in anti-inflammatory therapies.
Agrochemicals
The compound's unique structure also positions it as a potential agrochemical:
- Pesticide Development : The ability of pyrazolo derivatives to interact with biological systems suggests potential use in developing new pesticides. Research into the herbicidal and insecticidal properties of related compounds indicates that this compound could be explored for agricultural applications.
Materials Science
In materials science, the compound's properties could be leveraged for creating novel materials:
- Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties. This aspect is particularly relevant for developing high-performance materials.
Case Study 1: Anticancer Activity
A study conducted on various pyrazolo[3,4-b]pyridine derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The study highlighted the importance of substituents on the pyrazole ring in enhancing activity. The findings suggest that this compound could serve as a lead compound for further optimization in anticancer drug development.
Case Study 2: Agrochemical Applications
Research published in agricultural chemistry journals explored the herbicidal activity of furan-containing compounds. It was found that certain derivatives exhibited effective growth inhibition of common weeds while being less toxic to crops. This opens avenues for developing selective herbicides based on the structure of this compound.
Mechanism of Action
The mechanism of action of 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include inhibition of key enzymes or disruption of cellular processes essential for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The furan-2-yl moiety at position 6 introduces oxygen-based polarity, contrasting with phenyl (e.g., ) or thiophene (e.g., ) groups, which may alter electronic properties and binding interactions.
- Molecular Weight : The target compound has the lowest molecular weight (257.25 g/mol) among analogs, which could improve pharmacokinetic (PK) profiles compared to bulkier derivatives like the biphenylmethyl analog (435.47 g/mol) .
Pharmacokinetic (PK) Considerations
- Polarity and Permeability : Bisubstrate inhibitors (e.g., nucleoside mimics ) suffer from poor PK due to high polarity. The target compound’s smaller size and moderate polarity (from furan) may offer improved cellular permeability compared to polar analogs.
- Solubility : The 1-ethyl-6-phenyl analog is soluble in DMSO, a trait likely shared by the target compound, facilitating in vitro assays.
Biological Activity
1-Ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core with an ethyl group at the 1-position, a furan ring at the 6-position, and a carboxylic acid group at the 4-position. Its molecular formula is , with a molecular weight of approximately 256.26 g/mol. The unique structural aspects contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves cyclization reactions under acidic or basic conditions. Common synthetic routes include:
- Cyclization of Precursors : Using appropriate starting materials to form the pyrazolo[3,4-b]pyridine core.
- Alkylation Reactions : Introducing the ethyl group via reactions with ethyl halides under basic conditions.
Biological Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with related compounds reveal insights into SAR:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine | Methyl group instead of furan | Anticancer activity |
| 6-(4-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine | Hydroxyphenyl substitution | Antimicrobial properties |
| 1-Ethylpyrazolo[3,4-b]pyridin | Lacks carboxylate group | Neuroprotective effects |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study evaluated its effects on various cancer cell lines (e.g., HeLa and A549). Results indicated that the compound significantly reduced cell viability with IC50 values in the micromolar range, suggesting potent anticancer properties .
- Antimicrobial Effects : Another research effort focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion assays, reinforcing its potential as an antimicrobial agent .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Future Directions
The promising biological activities associated with this compound warrant further investigation. Future research could focus on:
- Optimization of Derivatives : Modifying structural components to enhance efficacy and selectivity.
- In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic potential.
Q & A
Q. Table 1. Key Synthetic Intermediates
| Intermediate | CAS No. | Purity (%) | Reference |
|---|---|---|---|
| Ethyl ester precursor | 1171977-38-0 | 97 | |
| 6-Furan-2-yl boronic acid | 1011398-56-3 | 95 |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 5–10 mol% | +20–30% |
| Temperature | 80–100°C | +15% (vs. RT) |
| Solvent | DMF:Toluene (1:1) | Prevents byproducts |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
